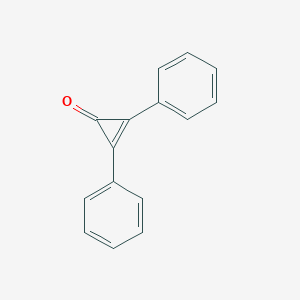

Diphenylcyclopropenone

Descripción

Diphencyprone has been used in trials studying the treatment and basic science of Melanoma, Ultraviolet Rays, Immunosuppression, Neoplasm Metastasis, and Hypersensitivity, Delayed, among others.

Diphencyprone is a synthetic, potent allergic contact sensitizer with potential immunostimulatory activity. After sensitization process by repeated topical application of diphencyprone to a specific area, further application of this agent to the affected area may stimulate an immune response and may potentially be useful to clear the affected area from infection or cancer.

strong contact sensitizer; a photosensitizing agent; RN given refers to parent cpd; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-diphenylcycloprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIBTBXNLVOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046545 | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-38-4 | |

| Record name | Diphenylcyclopropenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphencyprone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphencyprone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylcyclopropenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcyclopropenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylcycloprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENCYPRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylcyclopropenone (DPCP) as a Hapten in Contact Hypersensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylcyclopropenone (DPCP), also known as diphencyprone, is a potent, synthetic, and low-molecular-weight chemical that has garnered significant attention in the fields of dermatology and immunology.[1] Functioning as a hapten, DPCP is incapable of inducing an immune response on its own. However, upon topical application, it readily penetrates the stratum corneum and covalently binds to endogenous skin proteins, forming a hapten-carrier complex. This complex is then recognized as a foreign antigen by the immune system, initiating a cascade of events that culminates in a robust Type IV delayed-type hypersensitivity (DTH) reaction, clinically manifesting as allergic contact dermatitis.[2][3]

This technical guide provides a comprehensive overview of DPCP as a hapten in contact hypersensitivity (CHS). It delves into the intricate molecular and cellular mechanisms of action, provides detailed experimental protocols for in vivo and in vitro studies, presents quantitative data from key research findings in clearly structured tables, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in immunology, dermatology, and related disciplines.

Mechanism of Action

The immunological response to DPCP is a classic example of a T-cell-mediated DTH reaction, which can be broadly divided into two distinct phases: sensitization and elicitation.

1. Sensitization Phase:

Upon initial contact with the skin, DPCP haptenizes endogenous proteins. These modified proteins are then processed by cutaneous antigen-presenting cells (APCs), primarily Langerhans cells (LCs) in the epidermis and dermal dendritic cells (DCs).[4] These APCs subsequently migrate from the skin to the draining lymph nodes.[5] During this migration, the APCs mature, upregulating the expression of co-stimulatory molecules such as CD80 and CD86, and major histocompatibility complex (MHC) class II molecules.

In the lymph nodes, the mature APCs present the hapten-peptide complexes to naive T-lymphocytes. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of hapten-specific T-cells, including T helper 1 (Th1), T helper 2 (Th2), and T helper 17 (Th17) cells.[6][7] A population of memory T-cells is also generated, which will mount a more rapid and robust response upon subsequent encounters with the same hapten.

2. Elicitation Phase:

Upon re-exposure of a sensitized individual to DPCP, the elicitation phase is initiated. Memory T-cells in circulation and resident in the skin recognize the hapten-protein complexes presented by local APCs. This recognition triggers the activation of these T-cells, leading to the release of a plethora of pro-inflammatory cytokines and chemokines.[3]

Key cytokines involved in the DPCP-induced inflammatory response include:

-

Th1-type cytokines: Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which promote a cell-mediated immune response.[3][8]

-

Th2-type cytokines: Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10), which are involved in humoral immunity and can also have regulatory functions.[7][9]

-

Th17-type cytokines: Interleukin-17A (IL-17A), which plays a crucial role in recruiting neutrophils to the site of inflammation.[6][7]

This cytokine milieu orchestrates the recruitment of various immune cells, including T-cells, neutrophils, and macrophages, to the site of DPCP application, resulting in the characteristic clinical signs of allergic contact dermatitis: erythema, edema, and vesiculation.[3] The peak inflammatory response is typically observed around 48-72 hours after challenge.[3]

Quantitative Data on DPCP-Induced Immune Response

The following tables summarize key quantitative data from studies investigating the immune response to DPCP.

Table 1: Cellular Infiltrates in Human Skin Following DPCP Challenge

| Cell Type | Time Point | Mean Cell Count (cells/mm²) | Fold Change vs. Placebo | Reference |

| CD3+ T-cells | Day 3 (Peak) | 1,113 | >10-fold | [10] |

| Day 14 (Resolution) | 946 | >9-fold | [10] | |

| CD11c+ Dendritic Cells | Day 3 (Peak) | Increased | Not specified | [10] |

| Day 14 (Resolution) | Increased | Not specified | [10] |

Table 2: Cytokine mRNA Expression in Human Skin Following DPCP Challenge (Day 3)

| Cytokine | Fold Change vs. Placebo (log2) | T-cell Subset Association | Reference |

| IFN-γ | >3.2 | Th1 | [3] |

| IL-2 | >3.2 | Th1 | [3] |

| IL-13 | >3.2 | Th2 | [3] |

| IL-9 | >10 | Th9 | [3] |

| IL-17A | >3.2 | Th17 | [3] |

| IL-22 | >3.2 | Th22 | [3] |

| Foxp3 | ~6-fold increase (mRNA) | Regulatory T-cells | [10] |

Table 3: Serum Cytokine Levels in Alopecia Areata Patients Treated with DPCP

| Cytokine | Patient Group | Pre-treatment Levels | Post-treatment Levels | Reference |

| IFN-γ | Responders | Higher than controls | Significantly decreased | [9] |

| Non-responders | Higher than controls | Negligible decrease | [9] | |

| IL-12 | Responders | Higher than non-responders | Significantly decreased | [9] |

| Non-responders | Lower than responders | Increased | [9] | |

| IL-4 | Responders | Similar to controls | Increased | [9] |

| Non-responders | 3.07-fold higher than responders | Persistently high | [9] | |

| IL-10 | Responders | Not specified | Increased | [9] |

| Non-responders | Not specified | Decreased | [9] |

Experimental Protocols

In Vivo: Mouse Ear Swelling Assay for Contact Hypersensitivity

This protocol describes a standard method for inducing and measuring contact hypersensitivity to DPCP in mice.[11]

Materials:

-

DPCP (this compound)

-

Acetone and olive oil (vehicle)

-

Micrometer caliper

-

BALB/c mice (or other suitable strain)

Procedure:

-

Sensitization:

-

Prepare a 0.1% (w/v) DPCP solution in a 4:1 acetone:olive oil vehicle.

-

On day 0, apply 25 µL of the DPCP solution to the shaved abdomen of each mouse.

-

-

Challenge:

-

On day 5, measure the baseline thickness of both ears of each mouse using a micrometer caliper.

-

Prepare a 0.01% (w/v) DPCP solution in the same vehicle.

-

Apply 20 µL of the challenge solution to the dorsal side of the right ear. Apply 20 µL of the vehicle alone to the dorsal side of the left ear (control).

-

-

Measurement:

-

At 24 and 48 hours after the challenge, measure the thickness of both ears.

-

The ear swelling response is calculated as the difference between the thickness of the right (DPCP-treated) and left (vehicle-treated) ears.

-

In Vitro: T-cell Proliferation Assay

This assay measures the proliferation of T-cells in response to DPCP-pulsed antigen-presenting cells.

Materials:

-

Spleen and lymph nodes from DPCP-sensitized mice

-

DPCP

-

Complete RPMI-1640 medium

-

CellTrace™ Violet or CFSE proliferation dye

-

Anti-CD3 and Anti-CD28 antibodies (for positive control)

-

Flow cytometer

Procedure:

-

Prepare Antigen-Presenting Cells (APCs):

-

Isolate splenocytes from a naive mouse and treat them with mitomycin C to prevent their proliferation.

-

Incubate the treated splenocytes with a suboptimal concentration of DPCP for 4 hours. These are now your DPCP-pulsed APCs.

-

-

Isolate and Label T-cells:

-

Isolate T-cells from the spleen and lymph nodes of a DPCP-sensitized mouse.

-

Label the T-cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.

-

-

Co-culture:

-

Co-culture the labeled T-cells with the DPCP-pulsed APCs at a ratio of 10:1 (T-cells:APCs) in a 96-well plate.

-

Include a positive control (T-cells stimulated with anti-CD3/CD28) and a negative control (T-cells with unpulsed APCs).

-

-

Analysis:

-

After 3-5 days of incubation, harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.

-

Visualizations

Caption: Signaling pathway of DPCP-induced contact hypersensitivity.

Caption: Experimental workflows for in vivo and in vitro DPCP studies.

Conclusion

This compound serves as a powerful tool for studying the mechanisms of contact hypersensitivity and for the immunomodulatory treatment of various skin conditions. Its ability to induce a robust and reproducible DTH reaction has made it a valuable agent in both clinical and research settings. This technical guide has provided an in-depth overview of the current understanding of DPCP's mechanism of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the complex processes involved. Further research into the nuanced roles of different T-cell subsets and the potential for modulating the DPCP-induced immune response will continue to expand its therapeutic applications and our fundamental understanding of cutaneous immunology.

References

- 1. In vivo induction of regulatory T cells promotes allergen tolerance and suppresses allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. REGULATORY T CELL SUPPRESSION IS POTENTIATED BY TARGET T CELLS IN A CELL CONTACT, IL-35- AND IL-10-DEPENDENT MANNER - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an alternative dermal sensitization test: the mouse ear swelling test (MEST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]

- 10. Oral prednisone regulates human skin T cells in delayed-type hypersensitivity reaction elicited by diphencyprone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systemic immunogenicity of para-Phenylenediamine and this compound: two potent contact allergy-inducing haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Immunomodulatory Effects of Diphenylcyclopropenone on T-Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenylcyclopropenone (DPCP), a potent contact sensitizer, is a topical immunomodulatory agent used primarily in the treatment of alopecia areata and recalcitrant warts. Its therapeutic effect is not due to a direct pharmacological action but rather to the induction of a delayed-type hypersensitivity (DTH) reaction, fundamentally orchestrated by T-lymphocytes. This document provides an in-depth technical overview of the mechanisms by which DPCP modulates T-cell responses, including its impact on T-cell activation, differentiation, cytokine profiles, and underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action: Hapten-Induced DTH

DPCP functions as a hapten—a small molecule that becomes immunogenic only when bound to a carrier protein. The immunomodulatory cascade initiated by DPCP is a classic example of allergic contact dermatitis, a T-cell-mediated, type IV hypersensitivity reaction.[1][2] The process can be divided into two distinct phases:

-

Sensitization Phase: Upon initial application, DPCP penetrates the epidermis and covalently binds to endogenous skin proteins, forming a hapten-carrier complex.[3] These modified proteins are recognized as foreign by antigen-presenting cells (APCs), primarily epidermal Langerhans cells and dermal dendritic cells (DCs). The APCs process the haptenated proteins and migrate to regional lymph nodes, where they present the antigenic peptides to naïve T-cells, leading to the priming and clonal expansion of antigen-specific T-cells.[1][4]

-

Elicitation Phase: Subsequent topical application of DPCP to a sensitized individual triggers a recall response. The hapten-protein complexes are again processed by local APCs. These APCs activate the previously primed, circulating memory T-cells, which then infiltrate the site of application, leading to a localized inflammatory reaction.[3][5] This response is characterized by a significant influx of T-cells and the release of a wide array of cytokines.[5][6]

Impact on T-Cell Subpopulations and Phenotypes

DPCP application leads to a dramatic, albeit transient, alteration in the local T-cell landscape. The peak inflammatory response, typically observed around three days post-application, is characterized by a massive infiltration of T-lymphocytes.[5]

-

Effector T-Cells (Th1, Th2, Th17): The immune response to DPCP is not skewed toward a single T-helper lineage but is remarkably broad, involving the activation of all major effector T-cell subsets.[5] This includes a mixed Th1/Th2/Th17 response.[7][8] The initial, robust inflammation is driven by cytokines characteristic of these multiple T-cell types.[5][6] This potent, multi-polar immune activation is central to its therapeutic mechanism, effectively creating an "antigenic competition" that is thought to displace the pathological autoimmune response in conditions like alopecia areata.[9]

-

Cytotoxic T-Lymphocytes (CD8+ T-Cells): A hallmark of the DPCP-induced DTH reaction is a significant influx of CD8+ T-cells.[6] These cytotoxic lymphocytes contribute to the local inflammation and are crucial mediators of the hypersensitivity reaction.[3] DPCP has been shown to uniquely elicit a rare subset of activated, tissue-resident memory CD8+ T-cells (CD8+ CD103+ CD25+ RoRγt+ PD-1+ ICOS+ IFNγ+).[7]

-

Regulatory T-Cells (Tregs): Following the peak inflammatory phase, the immune response transitions to a more regulated state.[5] This resolution phase is associated with the persistence of regulatory markers, including an increase in Forkhead box P3 (Foxp3) mRNA, the master transcription factor for Tregs.[5][6] The induction of immunoregulatory molecules like CTLA-4 and indoleamine 2,3-dioxygenase (IDO1) has also been demonstrated.[5][6] This suggests that DPCP not only triggers a strong effector T-cell response but also activates compensatory regulatory mechanisms that help resolve inflammation and may contribute to re-establishing immune tolerance at the site.

Quantitative Analysis of T-Cell and Cytokine Modulation

The application of DPCP results in dynamic and quantifiable changes in T-cell populations and cytokine expression in the skin. The tables below summarize key findings from studies involving skin biopsies taken at peak (Day 3) and resolution (Day 14) phases of the DTH reaction.

Table 1: Cellular Infiltrate Dynamics in Human Skin Following DPCP Application

| Cellular Marker | Time Point | Observation | Reference |

| CD3+ T-Cells | Day 3 | Marked increase (mean ~1,113 cells/mm²) | [5] |

| Day 14 | Remain high but slightly diminished (mean ~946 cells/mm²) | [5] | |

| CD8+ T-Cells | Day 3 | Significant infiltration | [6] |

| Day 14 | Infiltration persists | [6] | |

| CD11c+ DCs | Day 3 | Marked increase | [5] |

| Day 14 | Numbers may increase further in some individuals | [5] |

Table 2: Relative mRNA Expression of Key T-Cell Cytokines and Markers

| Gene | T-Cell Subset Association | Day 3 (Peak Response) vs. Placebo | Day 14 (Resolution) vs. Day 3 | Reference |

| IFN-γ | Th1 / Tc1 | Marked increase (>100-fold) | Reduced expression | [5][6] |

| IL-2 | Th1 / T-Cell Proliferation | Marked increase (>100-fold) | Marked decrease | [5][6] |

| IL-13 | Th2 | Marked increase (>100-fold) | Significant decline | [5][6] |

| IL-9 | Th9 / Th2 | Marked increase (>1000-fold) | Largest decline among measured cytokines | [5][6] |

| IL-17A | Th17 | Marked increase (~100-fold) | Reduced expression | [5][6] |

| Foxp3 | Regulatory T-Cells | Increased (~6-fold) | Expression persists, does not diminish on average | [5] |

| IDO1 | Immune Regulation | High expression | High expression persists | [5] |

T-Cell Signaling Pathways Modulated by DPCP

The immunomodulatory effects of DPCP are mediated through the activation of canonical T-cell signaling pathways.

-

T-Cell Receptor (TCR) Signaling: The primary event is the activation of the TCR on specific T-cells by hapten-peptide:MHC complexes on APCs. This initiates a downstream cascade involving kinases like LCK and ZAP-70, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of activation markers and cytokines.

-

Cytokine Signaling (JAK-STAT): The array of cytokines released during the DTH reaction activates various JAK-STAT pathways in surrounding T-cells and other immune cells, amplifying the response. For instance, IFN-γ activates STAT1, while Th2 cytokines like IL-13 signal through different STAT proteins, promoting the differentiation and function of specific T-cell subsets.

-

Co-stimulatory and Co-inhibitory Pathways: The interaction is modulated by co-stimulatory (e.g., CD28/B7) and co-inhibitory (e.g., PD-1/PD-L1, CTLA-4) signals. DPCP induces a population of activated PD-1+ T-cells.[7] The subsequent upregulation of regulatory molecules like CTLA-4 and IDO1 during the resolution phase is critical for dampening the T-cell response and preventing excessive tissue damage.[5]

Visualizations of Key Pathways and Workflows

Experimental Protocols

Protocol: Induction and Biopsy of DPCP-Induced DTH in Human Skin

-

Sensitization: Apply 100 µL of 2% DPCP in acetone (B3395972) to a 1 cm² area on the upper arm of the subject. Protect the area from light and moisture for 48 hours. Sensitization is confirmed by the development of erythema and induration within 2-3 weeks.

-

Challenge: Once sensitized, apply 20 µL of 0.04% DPCP in acetone to a naive 1 cm² area of skin (e.g., on the back). Apply a vehicle control (acetone) to an adjacent site.

-

Biopsy Collection:

-

Peak Response: At 72 hours (Day 3) post-challenge, administer local anesthesia and obtain a 4mm punch biopsy from the center of the DPCP-treated site and the vehicle control site.

-

Resolution Phase: At 14 days post-challenge, obtain a second 4mm punch biopsy from the DPCP-treated site.

-

-

Tissue Processing: For each biopsy, bisect the tissue. Fix one half in 10% neutral buffered formalin for immunohistochemistry. Immediately embed the other half in OCT compound and snap-freeze in liquid nitrogen for RNA extraction.

Protocol: Immunohistochemistry for T-Cell Infiltrates

-

Sectioning: Cut 5 µm sections from formalin-fixed, paraffin-embedded (FFPE) biopsy blocks.

-

Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes at 95°C.

-

Blocking: Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Block non-specific antibody binding with 5% normal goat serum for 1 hour.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies (e.g., rabbit anti-human CD3, mouse anti-human CD8) diluted in blocking buffer.

-

Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated goat anti-rabbit/mouse secondary antibody for 1 hour. Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

-

Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate through an ethanol (B145695) series and xylene, and mount with permanent mounting medium.

-

Analysis: Quantify positive cells per square millimeter of tissue using digital image analysis software.

Protocol: qRT-PCR for Cytokine mRNA Expression

-

RNA Extraction: Homogenize the snap-frozen biopsy tissue in TRIzol reagent using a bead mill homogenizer. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

Real-Time PCR: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers for target genes (e.g., IFNG, IL2, IL13, IL17A, FOXP3) and a housekeeping gene (e.g., GAPDH).

-

Thermocycling: Run the PCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the DPCP-treated samples to the vehicle controls.

Conclusion and Future Directions

This compound exerts its profound immunomodulatory effects by initiating a robust, multi-faceted T-cell response at the site of application. It induces a broad-spectrum activation of Th1, Th2, and Th17 effector cells, leading to a massive but transient inflammatory infiltrate and cytokine release.[5][6] Critically, this is followed by the engagement of T-regulatory pathways, which facilitates the resolution of inflammation and likely contributes to its therapeutic efficacy in T-cell-mediated autoimmune diseases.[5] The ability of DPCP to simultaneously activate potent effector responses and subsequent regulatory oversight makes it a unique immunomodulatory agent.

Future research should focus on single-cell RNA sequencing of skin infiltrates to more precisely define the T-cell subsets involved and their functional states over time. Further investigation into the specific mechanisms driving the switch from an inflammatory to a regulatory microenvironment could yield novel targets for therapies aimed at resolving chronic inflammation or breaking tolerance in cancer immunotherapy.

References

- 1. Frontiers | Dendritic Epidermal T Cells in Allergic Contact Dermatitis [frontiersin.org]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. dovepress.com [dovepress.com]

- 4. haptenpharma.com [haptenpharma.com]

- 5. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oral prednisone regulates human skin T cells in delayed-type hypersensitivity reaction elicited by diphencyprone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The gene expression and immunohistochemical time-course of this compound-induced contact allergy in healthy humans following repeated epicutaneous challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]

Diphenylcyclopropenone (DPCP) in the Induction of Delayed-Type Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylcyclopropenone (DPCP), a potent contact allergen, has emerged as a significant immunomodulatory agent, primarily utilized in the topical treatment of alopecia areata (AA), a T-cell-mediated autoimmune disease targeting hair follicles. This technical guide provides an in-depth exploration of the mechanisms, protocols, and clinical data associated with DPCP-induced delayed-type hypersensitivity (DTH), a type IV hypersensitivity reaction. By inducing a controlled allergic contact dermatitis, DPCP is thought to redirect the immune response, creating an "antigenic competition" that spares the hair follicles from autoimmune attack. This document synthesizes current knowledge to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Mechanism of Action: Eliciting a Controlled Immune Response

DPCP functions as a hapten, a small molecule that becomes immunogenic only when bound to a carrier protein in the skin. The subsequent immune cascade is a classic example of delayed-type hypersensitivity.

Initial Sensitization Phase: Upon initial application of a high concentration of DPCP, epidermal Langerhans cells and dermal dendritic cells capture the DPCP-protein conjugate. These antigen-presenting cells (APCs) then migrate to regional lymph nodes. In the lymph nodes, APCs process and present the hapten-peptide complexes to naive T-lymphocytes via Major Histocompatibility Complex (MHC) molecules. This interaction leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells, primarily of the T-helper 1 (Th1) and T-helper 17 (Th17) lineages.

Elicitation Phase: Subsequent applications of lower concentrations of DPCP to the skin activate the previously sensitized memory T-cells. These T-cells infiltrate the site of application, releasing a barrage of pro-inflammatory cytokines and chemokines. This orchestrated inflammatory response, characterized by erythema and induration, is the hallmark of DTH and is the therapeutic basis for DPCP's efficacy in conditions like alopecia areata. The prevailing hypothesis is that this induced inflammation competitively inhibits the autoimmune response directed at the hair follicles.

Recent studies have elucidated a complex and dynamic immunological response to DPCP. At the peak of the reaction (around 3 days post-application), there is a significant upregulation of genes associated with Th1 (e.g., IFN-γ, CXCL10), Th2 (e.g., IL-5, CCL11), and Th17 (e.g., IL-17A) pathways. As the reaction resolves (around 14 days), there is a shift towards a more regulated immune environment, with the sustained expression of negative immune regulators. This suggests a sophisticated mechanism of immune modulation rather than just a simple inflammatory diversion.

Signaling Pathways in DPCP-Induced DTH

The immunological response to DPCP involves a complex interplay of various cell types and signaling molecules. The diagram below illustrates the key signaling pathways initiated by DPCP application, leading to the therapeutic DTH reaction.

Caption: Signaling pathway of DPCP-induced delayed-type hypersensitivity.

Data Presentation: Efficacy and Safety of DPCP in Alopecia Areata

The following tables summarize quantitative data from various clinical studies on the use of DPCP for the treatment of alopecia areata.

Table 1: Efficacy of this compound in Alopecia Areata

| Study Cohort (Severity) | Number of Patients | Treatment Duration | Response Rate (>50% Hair Regrowth) | Complete Regrowth Rate |

| Severe AA | 27 | 6-12 months | 81.5% | 22.2%[1][2] |

| Extensive AA (>50% scalp) | 38 | 6 months | 45.4% | Not Reported[3] |

| Alopecia Totalis/Universalis | 16 | 6 months | 31.3% | Not Reported[3] |

| All AA types | 39 | 6 months | 53.8% | Not Reported[4] |

| Severe AA | 50 | >6 months | 56.1% | Not Reported |

| Recalcitrant AA | 39 | 1 year | 48.7% | Not Reported |

Table 2: Common Adverse Events Associated with DPCP Treatment

| Adverse Event | Frequency |

| Eczematous Reaction (at application site) | Expected in all patients |

| Pruritus | Common |

| Occipital Lymphadenopathy | 40.7%[1][2] |

| Severe Eczema/Blister Formation | 22.2%[1][2] |

| Hyperpigmentation | 18.5%[1][2] |

| Generalized Eczema | Rare |

| Contact Urticaria | Rare |

| Vitiligo | Rare |

Experimental Protocols

A standardized protocol is crucial for the safe and effective use of DPCP. The following outlines a typical experimental protocol for the treatment of alopecia areata.

1. Materials and Preparation:

-

This compound (DPCP): 98-99% pure powder.

-

Solvent: Acetone is the standard solvent. Propylene glycol can be used as a primary solvent for lower concentrations to improve stability.

-

Storage: DPCP powder and solutions should be stored in amber, airtight glass containers at 4°C and protected from light to prevent degradation.

-

Sensitization Solution (2%): Dissolve 200 mg of DPCP powder in 10 mL of acetone.

-

Treatment Solutions (0.001% to 1%): Prepare serial dilutions from the 2% stock solution with acetone. Lower concentrations may need to be prepared fresh for each application due to potential instability.

2. Sensitization Protocol:

-

Apply a 2% DPCP solution to a 4x4 cm area of skin, typically on the inner upper arm or a small patch on the scalp.

-

The solution is applied using a cotton swab and allowed to air dry.

-

The area should be protected from sunlight for at least 24 hours.

-

A DTH reaction (erythema, edema, and pruritus) is expected to develop within 24-48 hours and may last for several days. This confirms successful sensitization.

3. Treatment Protocol:

-

Two weeks after successful sensitization, begin weekly applications of a very low concentration of DPCP (e.g., 0.001%) to the affected areas of the scalp.

-

The concentration is gradually increased weekly or bi-weekly (e.g., 0.001%, 0.01%, 0.1%, etc.) until a mild, tolerable eczematous reaction (mild erythema and pruritus lasting 24-48 hours) is achieved. This is the maintenance dose.

-

The patient should be instructed not to wash the treated area for at least 24 hours and to protect it from sunlight.

-

Treatment is typically continued for at least 6 months to assess efficacy. If hair regrowth occurs, maintenance therapy may be continued.

4. Assessment of Clinical Response:

-

Severity of Alopecia Tool (SALT) Score: The SALT score is a standardized method to quantify scalp hair loss. The scalp is divided into four areas: vertex (40% of scalp surface area), posterior (24%), and right and left sides (18% each). The percentage of hair loss in each area is multiplied by the corresponding surface area percentage, and the results are summed to obtain a score from 0 (no hair loss) to 100 (complete scalp hair loss).

-

Scoring of DTH Reaction: The induced eczematous reaction can be scored based on visual assessment of erythema (redness) and induration (swelling). A common scoring system is a 4-point scale (0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).

Caption: Experimental workflow for DPCP immunotherapy in alopecia areata.

Conclusion

This compound represents a valuable therapeutic tool for inducing a controlled delayed-type hypersensitivity reaction, with demonstrated efficacy in the treatment of alopecia areata. A thorough understanding of its immunological mechanism, involving a complex interplay of T-cell subsets and cytokines, is essential for its rational application and for the development of novel immunomodulatory therapies. The provided data and protocols offer a comprehensive guide for researchers and clinicians working in this field. Further research into the specific intracellular signaling pathways and long-term outcomes will continue to refine the use of DPCP and may unveil new therapeutic targets for autoimmune and other immune-mediated diseases.

References

- 1. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Topical immunotherapy with this compound in the treatment of chronic extensive alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vivo Efficacy of Diphenylcyclopropenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylcyclopropenone (DPCP), a potent topical sensitizing agent, has garnered significant interest for its immunomodulatory properties in various dermatological conditions. Primarily known for its clinical use in treating alopecia areata, viral warts, and cutaneous metastases of melanoma, the preclinical in vivo evidence forms the bedrock of our understanding of its efficacy and mechanism of action. This technical guide provides a comprehensive overview of the key preclinical in vivo studies that have investigated the efficacy of DPCP, with a focus on alopecia areata and cutaneous melanoma. It details the experimental protocols employed, summarizes the quantitative outcomes, and elucidates the proposed signaling pathways involved in its therapeutic effect.

Mechanism of Action: Eliciting a Controlled Immune Response

The primary mechanism of action of this compound is the induction of a delayed-type hypersensitivity (DTH) reaction at the site of application.[1] As a hapten, DPCP is not immunogenic on its own but becomes so after binding to endogenous skin proteins. This complex is then recognized by Langerhans cells, the antigen-presenting cells of the epidermis. These cells process the hapten-protein conjugate and migrate to regional lymph nodes to present the antigen to T-lymphocytes.[1]

This process leads to the activation and proliferation of antigen-specific T cells, primarily driving a T helper 1 (Th1) immune response.[1] The subsequent re-exposure to DPCP at the treatment site elicits a localized inflammatory cascade characterized by the infiltration of T-lymphocytes and the release of various cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α).[1][2] It is this controlled inflammatory response that is believed to mediate the therapeutic effects of DPCP in different disease contexts. In autoimmune conditions like alopecia areata, the induced inflammation is thought to create an "antigenic competition," diverting the autoimmune attack away from the hair follicles.[3] In the context of cancer, the robust T-cell infiltration and pro-inflammatory cytokine milieu are thought to enhance the host's anti-tumor immunity.[4][5]

Preclinical Efficacy in Alopecia Areata

The C3H/HeJ mouse and the DEBR rat are two well-established animal models that spontaneously develop an alopecia areata-like condition, making them invaluable for preclinical testing of potential therapeutics.[6][7]

Experimental Protocols

A key study investigated the efficacy of topical DPCP in both C3H/HeJ mice and DEBR rats with alopecia areata-like hair loss.[6]

-

Animal Models:

-

Sensitization: While not explicitly detailed for the animal models in this specific study, human protocols typically involve sensitization with a high concentration of DPCP (e.g., 2% in acetone) applied to a small area.[8][9]

-

Treatment Regimen:

-

Evaluation:

Quantitative Data Summary

| Animal Model | Number of Animals | Treatment Group | Outcome Measure | Results | Citation |

| C3H/HeJ Mice | 14 | DPCP (unilateral) | Hair Regrowth | 9 out of 14 mice (64.3%) showed unilateral hair regrowth on the treated side. | [6] |

| DEBR Rats | 10 | DPCP (unilateral) | Hair Regrowth | 10 out of 10 rats (100%) exhibited unilateral hair regrowth on the treated side. | [6] |

Histological Findings

In the C3H/HeJ mice that responded to treatment, a notable shift in the inflammatory infiltrate was observed. Prior to hair regrowth, an influx of intrafollicular CD4+ and CD8+ T-lymphocytes was detected.[6][7] Successful treatment was correlated with a decrease in the peribulbar lymphocytic infiltrate, which is characteristic of active alopecia areata, and the development of inflammation in the upper dermis, consistent with a contact dermatitis reaction.[6][7]

Preclinical Efficacy in Cutaneous Melanoma

The B16 melanoma model in C57BL/6 mice is a widely used syngeneic model to study melanoma tumor growth and the efficacy of various immunotherapies.[11][12]

Experimental Protocols

While specific preclinical studies focusing solely on DPCP's efficacy in melanoma with detailed protocols are not abundant in the readily available literature, a general experimental workflow can be extrapolated from clinical protocols and standard murine tumor model methodologies.

-

Animal Model: C57BL/6 mice are typically used for the B16 melanoma model.[11][12]

-

Tumor Inoculation: B16 melanoma cells are injected subcutaneously into the flank of the mice.[11]

-

Sensitization: Mice would first be sensitized with a topical application of DPCP, likely on a different skin area from where the tumor is inoculated.

-

Treatment Regimen:

-

Once tumors are established and palpable, topical DPCP would be applied directly to the tumor site.

-

Application frequency could be weekly or bi-weekly, mirroring clinical protocols.[4]

-

A control group would receive vehicle treatment.

-

-

Evaluation:

-

Tumor volume would be measured regularly using calipers.[11]

-

Survival of the mice would be monitored.

-

Tumor-infiltrating lymphocytes (TILs) could be analyzed by immunohistochemistry or flow cytometry.

-

Expected Quantitative Outcomes

Based on the mechanism of action and clinical observations, preclinical studies would be expected to show:

-

Delayed Tumor Growth: A significant delay in the onset and growth rate of B16 melanomas in DPCP-treated mice compared to controls.[11]

-

Reduced Tumor Volume: A notable reduction in the final tumor volume in the DPCP-treated group.[3]

-

Increased Survival: An improvement in the overall survival of tumor-bearing mice treated with DPCP.

-

Enhanced T-Cell Infiltration: An increase in the number of CD8+ and CD4+ T-cells within the tumor microenvironment.[4]

Signaling Pathways and Experimental Workflows

DPCP-Induced Delayed-Type Hypersensitivity (DTH) Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the topical application of DPCP, leading to a localized immune response.

Caption: DPCP acts as a hapten, initiating a T-cell mediated immune response.

General Experimental Workflow for Preclinical In Vivo DPCP Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of topical DPCP in a murine model of a skin condition.

References

- 1. Topical immunotherapy with this compound in combination with DTIC and radiation for cutaneous metastases of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. haptenpharma.com [haptenpharma.com]

- 5. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic immunogenicity of para-Phenylenediamine and this compound: two potent contact allergy-inducing haptens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Diphenylcyclopropenone: An In-Depth Analysis of its Impact on Cutaneous Cytokine Profiles

For Immediate Release

This technical guide provides a comprehensive examination of the effects of diphenylcyclopropenone (DPCP) on cytokine profiles within the skin. DPCP, a potent contact sensitizer (B1316253), is utilized as a topical immunotherapy for various dermatological conditions, most notably alopecia areata. Its therapeutic efficacy is intrinsically linked to its ability to modulate the local immune environment, primarily through the alteration of cytokine expression. This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on the intricate interplay between DPCP and the cutaneous cytokine network, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: A Shift in the Cutaneous Immune Milieu

This compound functions by inducing a delayed-type hypersensitivity (DTH) reaction in the skin.[1] This localized inflammatory response is characterized by an influx of immune cells, including T-lymphocytes and dendritic cells, and a subsequent cascade of cytokine production.[1][2] The therapeutic effect of DPCP is believed to stem from this induced inflammation, which paradoxically helps to downregulate the autoimmune response underlying conditions like alopecia areata.[3] The mechanism is thought to involve "antigenic competition," where the response to DPCP overrides the misdirected autoimmune attack on hair follicles.[4][5][6]

The response to DPCP evolves, with an initial inflammatory peak around day 3, characterized by high expression of effector T-cell cytokines, followed by a more regulated immune response by day 14.[1][2] This resolution phase is marked by a decrease in pro-inflammatory cytokines and a relative increase in molecules associated with negative immune regulation.[1]

Quantitative Analysis of Cytokine Modulation

The application of DPCP leads to significant changes in the expression of a wide array of cytokines, reflecting the activation of multiple T-helper cell subsets, including Th1, Th2, and Th17.[1][7] The following tables summarize the quantitative changes in key cytokine levels observed in various studies.

| Cytokine | Change in Expression | Condition | Method of Analysis | Reference |

| Pro-inflammatory & Th1 Cytokines | ||||

| IFN-γ | Marked increase at day 3, then decrease.[1][2] Significantly lower in responders after 4 months.[8] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Scale Sample Analysis / Serum Analysis | [1][2][8][9] |

| IL-1 | Upstream regulator of top upregulated genes.[7] | Healthy Skin | Microarray Gene Expression Profiling | [7] |

| IL-2 | Increased expression.[1] | Alopecia Areata Scalp | Not Specified | [1] |

| IL-12 | Higher in AA patients than controls pre-treatment.[10] Decreased in responders post-treatment.[10] | Alopecia Areata | ELISA | [10] |

| Th2 Cytokines | ||||

| IL-4 | Significantly increased in responders post-therapy.[9] Elevated pre-treatment levels in non-responders.[10] | Alopecia Areata | Serum Analysis / ELISA | [9][10] |

| IL-5 | Increased in responders and non-responders after DPCP.[11] | Alopecia Areata | Serum Analysis | [11] |

| IL-13 | Marked increase at day 3, then decline.[1] Increased in responders after DPCP.[12] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Serum Analysis | [1][9][12] |

| Th17 Cytokines | ||||

| IL-17 | Marked increase at day 3.[1][2] Upstream regulator of top upregulated genes.[7] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Microarray / Serum Analysis | [1][2][7][9] |

| Regulatory & Other Cytokines | ||||

| IL-10 | Increased expression.[1][13] Increased in responders post-treatment.[10] | Alopecia Areata Scalp / Murine Model / Alopecia Areata | Not Specified / Not Specified / ELISA | [1][10][13] |

| IL-9 | Marked increase at day 3, then decline.[1] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Serum Analysis | [1][9] |

| IL-24 | Significant transient up-regulation at day 3.[1] | Healthy Skin | RT-PCR | [1] |

| TGF-β | Significant decrease in responders post-therapy.[9] | Alopecia Areata | Serum Analysis | [9] |

Key Signaling Pathways and Experimental Workflows

The immunomodulatory effects of DPCP are mediated through complex signaling pathways. One such pathway is the TSLP/OX40L/IL-13 axis, which is implicated in the initiation and maintenance of Th2 immune responses.[12][14] DPCP treatment has been shown to up-regulate this pathway in responders with severe alopecia areata.[12][14]

References

- 1. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical Immunotherapy in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of treatment efficacy of this compound (DPCP) for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The gene expression and immunohistochemical time-course of this compound-induced contact allergy in healthy humans following repeated epicutaneous challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Can the Cytokine Analysis of the Scales on Alopecic Patch Predict the Response to this compound Treatment in Alopecia Areata Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic outcome of diphencyprone and its correlation with serum cytokine profile in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serum level of IL-4 predicts response to topical immunotherapy with this compound in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Serum Th1, Th2, and Th17 Cytokines in Patients with Alopecia Areata: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The contact sensitizer this compound has adjuvant properties in mice and potential application in epicutaneous immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

The Advent of a Novel Immunomodulator: A Technical History of Diphenylcyclopropenone in Dermatology

For Immediate Release

A deep dive into the synthesis, discovery, and immunological underpinnings of Diphenylcyclopropenone (DPCP), a cornerstone of topical immunotherapy in dermatology. This technical guide serves researchers, scientists, and drug development professionals by detailing the journey of DPCP from a chemical curiosity to a clinical tool for challenging dermatological conditions like alopecia areata and recalcitrant warts.

First synthesized in 1959 by Breslow and his colleagues, this compound (DPCP) was initially a molecule of interest for its unique chemical structure, being the first stable compound with a carbonyl group within a three-membered ring.[1] Its entry into the medical field, specifically dermatology, was not immediate. The pioneering work of Happle and colleagues in 1983 marked the advent of DPCP as a topical immunotherapeutic agent for the treatment of alopecia areata.[2] This innovative approach harnessed the compound's ability to induce a contact hypersensitivity reaction, effectively redirecting the body's immune response.

Initially, other sensitizing agents like dinitrochlorobenzene (DNCB) were used for topical immunotherapy. However, concerns over its mutagenic potential led to the adoption of DPCP, which was found to be non-mutagenic and more stable in solution than other alternatives like squaric acid dibutylester.

From Bench to Bedside: The Scientific Rationale

The therapeutic effect of DPCP is predicated on the principle of "antigenic competition." In autoimmune conditions such as alopecia areata, the immune system mistakenly attacks the hair follicles. By inducing a controlled allergic contact dermatitis, DPCP is thought to create a new immunological focus, diverting the inflammatory response away from the hair follicles. This process is initiated by DPCP acting as a hapten, a small molecule that binds to skin proteins to become immunogenic.[3]

The subsequent immune cascade involves Langerhans cells presenting the DPCP-protein conjugate to T-lymphocytes, leading to a delayed-type hypersensitivity reaction.[3] This response is characterized by the infiltration of various T-cell subsets, including Th1, Th2, and Th17 cells, and the release of a complex array of cytokines such as Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), and Interleukin-13 (IL-13).[4][5] Notably, the TSLP/OX40L/IL-13 pathway has been implicated in the therapeutic mechanism of DPCP in severe alopecia areata.[6]

Clinical Applications and Efficacy

Beyond its seminal use in alopecia areata, the application of DPCP has expanded to include the treatment of recalcitrant viral warts and even cutaneous metastatic melanoma. Its efficacy, particularly in alopecia areata and warts, has been documented in numerous studies, with response rates varying based on the condition, its severity, and patient-specific factors.

Quantitative Efficacy Data

The following tables summarize the quantitative data from various clinical studies on the efficacy of DPCP in treating alopecia areata and warts.

Table 1: Efficacy of this compound in Alopecia Areata

| Study/Reference | Number of Patients | Condition | Treatment Duration | Key Efficacy Outcome | Response Rate |

| Nowicka et al.[7] | 39 | Alopecia Areata | 6 months | >50% hair regrowth | 53.8% (21/39) |

| Aghaei et al.[8] | 27 | Extensive Alopecia Areata | 6 months | Partial to complete hair regrowth | 81.5% (22/27) |

| Randomized Controlled Trial[9] | 14 | Severe Alopecia Areata | 6 months | >50% hair regrowth | 50% (7/14) |

| Retrospective Study[10] | 18 | Alopecia Totalis/Universalis | 6 months | >75% hair regrowth | 33.3% (6/18) |

| Dermoscopic Evaluation Study[11] | 41 | Alopecia Areata | 24 weeks | Good to partial response | 41.5% (17/41) |

Table 2: Efficacy of this compound in Warts

| Study/Reference | Number of Patients | Condition | Key Efficacy Outcome | Response Rate |

| Upitis and Krol (2002)[12] | 154 | Recalcitrant palmoplantar and periungual warts | Complete clearance of warts | 87.7% (135/154) |

| Lee et al.[13] | 170 | Cutaneous warts | High clearance rates | 82.9% (141/170) |

| Retrospective Analysis[14] | 43 | Multiple viral warts (DPCP monotherapy) | Clinical response | 75.6% |

| Prospective Study[15] | 42 | Multiple warts | Complete clearance | 83.3% (35/42) |

| Dongguk University Ilsan Hospital Study[16] | 27 | Periungual warts | 100% eradication of warts | 91% |

Foundational Experimental Protocols

The successful application of DPCP therapy hinges on a carefully executed protocol, beginning with sensitization and followed by a maintenance phase.

Original Synthesis of this compound (Breslow and Posner)

The original synthesis of DPCP involves a two-step process:

-

α,α'-Dibromodibenzyl ketone formation: Dibenzyl ketone is dissolved in glacial acetic acid, to which a solution of bromine in acetic acid is added. The mixture is stirred and then poured into water to precipitate the product.

-

This compound synthesis: The dibromoketone is dissolved in methylene (B1212753) chloride and added to a solution of triethylamine (B128534) in methylene chloride. The mixture is then extracted with hydrochloric acid. The organic layer is cooled, and a cold solution of sulfuric acid is added to precipitate this compound bisulfate. This is collected and neutralized with sodium carbonate to yield the final product, which is then recrystallized.[17]

Clinical Protocol for Alopecia Areata (Based on Happle et al.)

The protocol for topical immunotherapy with DPCP in alopecia areata generally follows these steps:

-

Sensitization: A 2% solution of DPCP in acetone (B3395972) is applied to a small, defined area of the patient's skin, typically on the upper arm.[8][18] This initial application is left in place for 2-3 days to induce a contact allergy.[18]

-

Treatment Phase: Two weeks after successful sensitization (indicated by an eczematous reaction at the application site), weekly applications of a much lower concentration of DPCP (e.g., starting at 0.001%) are made to the affected areas of the scalp.[8][18]

-

Dose Titration: The concentration of DPCP is gradually increased with each weekly application until a mild, persistent eczematous reaction (erythema and itching) is achieved and maintained for 24-48 hours.[18]

-

Maintenance Therapy: Once the desired clinical response (hair regrowth) is observed, the frequency of application may be gradually reduced.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in DPCP's action and application, the following diagrams are provided.

References

- 1. biosynth.com [biosynth.com]

- 2. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. haptenpharma.com [haptenpharma.com]

- 4. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Randomized Controlled Trial Study to Evaluate the Efficacy of Combination Therapy with this compound and Platelet-Rich Plasmain Alopecia Areaata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utility of Dermoscopic Evaluation in Predicting Clinical Response to Diphencyprone in a Cohort of Patients with Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use of this compound in the treatment of recalcitrant warts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigations of the efficacy of this compound immunotherapy for the treatment of warts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Efficacy of this compound Immunotherapy as Monotherapy for Multiple Viral Warts [pubmed.ncbi.nlm.nih.gov]

- 15. jebmh.com [jebmh.com]

- 16. pottershouserx.com [pottershouserx.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. dermnetnz.org [dermnetnz.org]

Investigating the Pharmacokinetics of Topical Diphenylcyclopropenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylcyclopropenone (DPCP) is a potent topical immunomodulatory agent widely used in the treatment of alopecia areata and recalcitrant warts. Despite its long-standing clinical use, a comprehensive understanding of its pharmacokinetic profile following topical application remains elusive. Publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of DPCP is scarce. This technical guide synthesizes the available clinical and immunological data for DPCP, outlines the methodologies for its clinical application, and provides a framework for future pharmacokinetic investigations. While direct quantitative pharmacokinetic data is not currently available in the literature, this guide presents indirect evidence of systemic absorption and details the experimental protocols that would be necessary to formally characterize the ADME profile of topical DPCP. Furthermore, this document illustrates the key immunological signaling pathways implicated in DPCP's mechanism of action.

Introduction

This compound (DPCP), also known as diphencyprone, is a small molecule that acts as a sensitizing agent to induce a delayed-type hypersensitivity (DTH) reaction when applied topically.[1] This immunomodulatory effect has been harnessed for the treatment of various dermatological conditions, most notably alopecia areata, where it is considered one of the most effective therapies.[2][3][4][5] While the clinical efficacy and safety of DPCP are well-documented, there is a significant gap in the scientific literature regarding its pharmacokinetic properties. Understanding the extent of systemic absorption, tissue distribution, metabolic fate, and excretion pathways is crucial for optimizing treatment protocols, minimizing potential systemic side effects, and fulfilling regulatory requirements for drug development.

This guide provides a comprehensive overview of the current knowledge on topical DPCP and serves as a resource for researchers and professionals in drug development by outlining the necessary experimental approaches to fully characterize its pharmacokinetics.

Clinical Application of Topical this compound

The clinical use of DPCP involves an initial sensitization phase followed by regular therapeutic applications. The concentration of DPCP is carefully titrated to elicit a mild eczematous reaction.

Experimental Protocol: Sensitization and Treatment

The following protocol is a synthesis of commonly reported procedures in clinical studies.[2][3][6]

Objective: To induce a state of hypersensitivity to DPCP and subsequently apply maintenance doses to treat the target condition.

Materials:

-

This compound (DPCP) powder

-

Acetone (B3395972), USP grade

-

Glass vials

-

Micropipettes

-

Cotton-tipped applicators

-

Protective gloves and eyewear

Procedure:

-

Preparation of DPCP Solutions:

-

Sensitization Phase:

-

A 2% DPCP solution is applied to a small, defined area (e.g., 2x2 cm) on the patient's upper arm or scalp.[1]

-

The application site is left to air dry and should be protected from sunlight and water for 48 hours.[1]

-

Sensitization is typically achieved within 2-3 weeks, indicated by the development of an eczematous reaction at the application site.

-

-

Treatment Phase:

-

Following successful sensitization, weekly applications of a low concentration of DPCP (e.g., 0.001%) are initiated on the affected areas.[3]

-

The concentration is gradually increased in subsequent weekly applications until a mild, localized dermatitis (erythema and itching) is achieved and maintained for 24-48 hours.[1]

-

The patient is instructed to wash the treated area after a specified period, typically 6-24 hours.[1]

-

Treatment is continued until a satisfactory clinical response is observed, which may take several months.[5]

-

Pharmacokinetics of Topical this compound: A Data Gap

A thorough review of the scientific literature reveals a lack of formal pharmacokinetic studies on topical DPCP. There are no published data detailing its absorption, distribution, metabolism, and excretion (ADME), nor are there reports on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Indirect Evidence of Systemic Absorption

While quantitative data are absent, some clinical observations suggest that DPCP can be systemically absorbed to some extent following topical application. The development of vitiligo-like depigmentation at sites distant from the application area has been reported, which may be due to a direct cytotoxic effect of systemically absorbed DPCP on melanocytes.[7]

Proposed Methodologies for Pharmacokinetic Investigation

To address the existing knowledge gap, well-designed pharmacokinetic studies are required. The following sections outline the experimental protocols that could be employed to characterize the ADME profile of topical DPCP.

In Vitro Skin Permeation Studies

In vitro permeation testing (IVPT) is a valuable tool for assessing the potential for a topical drug to be absorbed through the skin.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To determine the rate and extent of DPCP permeation through human or animal skin.

Materials:

-

Franz diffusion cells

-

Human or porcine skin membranes (epidermal or split-thickness)

-

DPCP formulation (e.g., in acetone or a cream base)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

-

High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis

Procedure:

-

Skin Preparation: Excised human or porcine skin is prepared to an appropriate thickness and mounted on the Franz diffusion cells, separating the donor and receptor compartments.

-

Dosing: A precise amount of the DPCP formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.

-

Analysis: The concentration of DPCP in the collected samples is quantified using a validated analytical method such as HPLC or LC-MS/MS.

-

Data Analysis: The cumulative amount of DPCP permeated per unit area is plotted against time to determine the flux and permeability coefficient.

In Vivo Pharmacokinetic Studies in Animal Models

Animal studies are essential for understanding the systemic exposure and disposition of DPCP after topical application.

Experimental Protocol: In Vivo Pharmacokinetic Study in a Pig Model

The pig is a relevant animal model for dermal absorption studies due to the similarities between pig and human skin.

Objective: To determine the plasma concentration-time profile of DPCP following topical administration.

Materials:

-

Young domestic pigs

-

DPCP formulation

-

Blood collection tubes (containing anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: A defined area on the back of the pig is marked, and a precise dose of the DPCP formulation is applied.

-

Blood Sampling: Blood samples are collected from an indwelling catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-application.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of DPCP in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

Analytical Methodologies for DPCP Quantification

The reliable quantification of DPCP in biological matrices is critical for pharmacokinetic studies. Due to the lack of established methods for DPCP, methodologies developed for structurally similar compounds can be adapted.

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.

Protocol Outline:

-

Sample Preparation: Protein precipitation or solid-phase extraction would likely be used to extract DPCP from plasma or other biological samples.

-

Chromatographic Separation: A suitable C18 column would be used to separate DPCP from endogenous matrix components.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification, providing high specificity.

-

Method Validation: The method would need to be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Mechanism of Action and Signaling Pathways

The therapeutic effect of DPCP is not due to a direct pharmacological action but rather to the induction of a contact allergic reaction. This process involves a complex interplay of immune cells and signaling molecules.

dot

Caption: DPCP sensitization and elicitation of an immune response.

The mechanism of action involves DPCP acting as a hapten, which, after penetrating the skin, binds to endogenous proteins to form an immunogenic complex. This complex is taken up by Langerhans cells, which then migrate to the draining lymph nodes to present the antigen to naive T-cells. This leads to the activation and proliferation of effector T-cells. Upon subsequent exposure to DPCP, these effector T-cells are recruited to the site of application, leading to a DTH reaction characterized by an inflammatory infiltrate. This localized inflammation is thought to modulate the autoimmune response directed against the hair follicles in alopecia areata through mechanisms such as "antigenic competition."

One of the proposed signaling pathways involved in the therapeutic effect of DPCP in alopecia areata is the upregulation of the TSLP/OX40L/IL-13 pathway, which is associated with a Th2 immune response.

dot

Caption: Proposed TSLP/OX40L/IL-13 signaling pathway in DPCP therapy.

Quantitative Data Summary

As previously stated, there is no publicly available quantitative pharmacokinetic data for topical this compound. The table below is presented as a template for the types of data that should be collected in future pharmacokinetic studies.

Table 1: Template for Pharmacokinetic Parameters of Topical this compound

| Parameter | Description | Units | Value | Reference |

| Cmax | Maximum (peak) plasma concentration | ng/mL | Data Not Available | - |

| Tmax | Time to reach Cmax | hours | Data Not Available | - |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration | ngh/mL | Data Not Available | - |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity | ngh/mL | Data Not Available | - |

| t½ | Elimination half-life | hours | Data Not Available | - |

| CL/F | Apparent total clearance of the drug from plasma after topical administration | L/h | Data Not Available | - |

| Vz/F | Apparent volume of distribution during the terminal phase after topical administration | L | Data Not Available | - |

Conclusion

Topical this compound is an important therapeutic option for certain dermatological conditions, yet its pharmacokinetic profile remains uncharacterized. The lack of ADME data represents a significant knowledge gap that hinders the full optimization of its therapeutic use and a comprehensive understanding of its safety profile. This technical guide has summarized the current state of knowledge and provided a clear roadmap for future research. By employing the outlined in vitro and in vivo methodologies, and developing robust bioanalytical techniques, it will be possible to elucidate the pharmacokinetics of topical DPCP. This information will be invaluable for clinicians, researchers, and drug development professionals in advancing the therapeutic application of this compound.

References

- 1. Assessment of treatment efficacy of this compound (DPCP) for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of topical this compound for the treatment of extensive alopecia areata [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-Drug Interaction Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Depigmentation Following this compound Immunotherapy Leading to Discontinuation of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Diphenylcyclopropenone (DPCP) Solution for Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Diphenylcyclopropenone (DPCP)

This compound (DPCP), also known as diphencyprone, is an experimental sensitizing agent utilized in topical immunotherapy.[1] It is most commonly employed for the treatment of alopecia areata (AA), a condition characterized by autoimmune-mediated hair loss.[2][3] The therapeutic principle involves inducing a controlled allergic contact dermatitis on the skin. This localized immune response is believed to divert the autoimmune attack away from the hair follicles, thereby permitting hair regrowth.[1][4] DPCP is also being investigated for other dermatological conditions, such as warts.[3] Due to its potent sensitizing nature and specific preparation requirements, standardized protocols are essential for ensuring safety, stability, and efficacy in a clinical trial setting.

Formulation Considerations

The preparation of DPCP solutions for clinical use requires careful selection of solvents and concentrations. DPCP is typically supplied as a powder and dissolved to create solutions of varying strengths.

-